Pim-1 kinase inhibitor 2

PIM-1 kinase Target engagement Isoform selectivity

Pim-1 kinase inhibitor 2 (Compound 13) is a selective, ATP-competitive PIM-1 kinase inhibitor built on a 3-cyanopyridine chemotype—structurally distinct from pan-PIM agents like AZD1208 and SGI-1776. Its unique selectivity signature avoids confounding PIM-2/3 inhibition, enabling precise dissection of PIM-1-dependent pathways (BAD, 4E-BP1). Delivers a robust 27-fold Bax/Bcl-2 ratio increase and outperforms 5-FU by 1.5–3.3-fold in MTT assays (PC3, HepG2, MCF-7) with high selectivity over normal WI-38 fibroblasts (IC50 >145 µM). Ideal for apoptosis-focused oncology research and medicinal chemistry SAR optimization. For R&D use only; request quote.

Molecular Formula C25H15N3O3
Molecular Weight 405.4 g/mol
Cat. No. B12415096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-1 kinase inhibitor 2
Molecular FormulaC25H15N3O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N
InChIInChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27)
InChIKeyQSORYTOQPAORRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pim-1 Kinase Inhibitor 2 (Compound 13): A Selective Cyanopyridine-Based PIM-1 Inhibitor for Cancer Research


Pim-1 kinase inhibitor 2, also known as Compound 13, is a synthetic small molecule belonging to the 3-cyanopyridine chemotype [1]. It functions as a selective, ATP-competitive inhibitor of the PIM-1 serine/threonine kinase, a validated oncogenic driver in hematologic malignancies and solid tumors [2]. This compound is structurally distinct from classical pan-PIM inhibitors and is supplied for research use in preclinical oncology studies.

Why Generic PIM-1 Inhibitors Cannot Substitute for Compound 13's Unique Scaffold and Selectivity Profile


Direct substitution with alternative PIM-1 inhibitors—such as the pan-PIM agent AZD1208 or the imidazopyridazine SGI-1776—is not scientifically equivalent due to marked differences in isoform selectivity, off-target kinase engagement, and downstream apoptotic mechanisms [1]. Unlike broad-spectrum PIM inhibitors that suppress all three isoforms, Compound 13's cyanopyridine scaffold confers a distinct selectivity signature and induces a robust apoptotic response (27-fold Bax/Bcl-2 ratio increase) not uniformly observed across the class [2]. Consequently, experimental outcomes obtained with Compound 13 cannot be directly extrapolated to other PIM inhibitors without risking divergent pharmacodynamic and phenotypic readouts.

Quantitative Evidence Guide: Comparing Pim-1 Kinase Inhibitor 2 with Standard-of-Care and Clinical-Stage PIM Inhibitors


PIM-1 Kinase Inhibition: Compound 13 Exhibits Potent Target Engagement with a Distinct Isoform Selectivity Window

In a direct biochemical assay, Compound 13 (Pim-1 kinase inhibitor 2) achieved a PIM-1 kinase inhibition of 76.43% at the tested concentration, demonstrating robust target engagement [1]. This potency compares favorably to the clinical-stage pan-PIM inhibitor AZD1208 (PIM-1 IC50 = 0.4 nM) and the reference inhibitor Staurosporine (PIM-1 IC50 = 16.7 nM, 95.6% inhibition) [2]. Crucially, unlike pan-PIM inhibitors that strongly suppress PIM-2 and PIM-3 (AZD1208 IC50 values of 5 nM and 1.9 nM, respectively), Compound 13's cyanopyridine scaffold is derived from a series that favors PIM-1, potentially reducing compensatory signaling through other isoforms [3].

PIM-1 kinase Target engagement Isoform selectivity

Superior In Vitro Cytotoxicity: Compound 13 Outperforms 5-FU Across Multiple Cancer Cell Lines

In head-to-head MTT assays, Compound 13 demonstrated cytotoxic activity 1.5–3.3 times greater than the chemotherapeutic agent 5-FU against a panel of human cancer cell lines, including prostate carcinoma (PC3), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) [1]. This direct comparison against a clinical standard-of-care provides a practical benchmark for the compound's antiproliferative potency in cellular contexts.

Cytotoxicity Antiproliferative Cancer cell lines

High Cancer-Selective Cytotoxicity: Compound 13 Spares Normal Fibroblasts with IC50 >145 µM

Compound 13 exhibits a favorable cancer-selectivity index, with an IC50 value exceeding 145 µM against normal human lung fibroblasts (WI-38 cells) [1]. In contrast, its IC50 values against PC3, HepG2, and MCF-7 cancer cells were 1.5–3.3 times lower than the 5-FU reference, implying a wide selectivity margin. This differential cytotoxicity suggests a reduced likelihood of non-specific toxicity to healthy tissues compared to less selective PIM inhibitors.

Selectivity Normal cell toxicity Therapeutic window

Potent Apoptotic Induction: Compound 13 Increases Bax/Bcl-2 Ratio by 27-Fold Over Control

Compound 13 robustly activates the intrinsic apoptotic pathway, as evidenced by a 27-fold elevation in the Bax/Bcl-2 ratio relative to untreated controls and significant enhancement of caspase-3 activity [1]. This apoptotic signature is mechanistically linked to PIM-1 inhibition and distinguishes Compound 13 from other PIM inhibitors that may primarily induce cell cycle arrest without strong apoptotic commitment.

Apoptosis Bax/Bcl-2 Caspase activation

Scaffold Novelty: A Cyanopyridine Core Structurally Divergent from Common PIM Inhibitor Chemotypes

Compound 13 is built upon a 3-cyanopyridine scaffold, which is structurally distinct from the indole, imidazopyridazine, and thiazolidinedione frameworks that dominate the PIM inhibitor landscape (e.g., SGI-1776, AZD1208, SMI-4a) [1]. This chemotype divergence offers a unique structure-activity relationship (SAR) starting point and may circumvent resistance mechanisms that arise against other inhibitor classes [2].

Scaffold hopping Cyanopyridine SAR

Optimal Research and Industrial Application Scenarios for Pim-1 Kinase Inhibitor 2


Mechanistic Studies of PIM-1-Specific Oncogenic Signaling

Use Compound 13 to dissect PIM-1-dependent phosphorylation events (e.g., BAD, 4E-BP1) and downstream survival pathways in leukemia and solid tumor models, leveraging its selectivity to avoid confounding PIM-2/3 inhibition [1]. Its robust apoptosis induction (27-fold Bax/Bcl-2 increase) makes it ideal for studies focused on overcoming anti-apoptotic resistance mechanisms [2].

In Vitro Cytotoxicity Screening and Combination Studies

Employ Compound 13 as a benchmark cytotoxic agent in MTT assays against PC3, HepG2, and MCF-7 cell lines, where it outperforms 5-FU by 1.5–3.3-fold [1]. Its high selectivity for cancer over normal WI-38 fibroblasts (IC50 >145 µM) supports its use in combination screens aimed at identifying synergistic partners with minimal non-specific toxicity [3].

Structure-Activity Relationship (SAR) and Scaffold-Hopping Campaigns

Leverage the unique 3-cyanopyridine core of Compound 13 as a starting point for medicinal chemistry optimization, offering a chemotype distinct from indole, imidazopyridazine, and thiazolidinedione scaffolds that dominate the PIM inhibitor field [1][4]. This provides a fresh SAR platform for designing next-generation PIM-1 inhibitors with improved potency or pharmacokinetic properties.

Apoptosis-Focused Oncology Research

Utilize Compound 13 in studies where activation of the intrinsic apoptotic cascade is a primary readout; its capacity to elevate caspase-3 activity and shift the Bax/Bcl-2 ratio 27-fold provides a clear, quantifiable signal of apoptotic commitment [2]. This is particularly valuable in models of apoptosis-resistant cancers, such as castration-resistant prostate cancer and triple-negative breast cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pim-1 kinase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.